molecular formula C17H13N5O4S B2567451 N-(5-methyl-1,2-oxazol-3-yl)-2-{2-oxo-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide CAS No. 1396758-17-0

N-(5-methyl-1,2-oxazol-3-yl)-2-{2-oxo-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2567451
CAS No.: 1396758-17-0
M. Wt: 383.38
InChI Key: FVAQPFVGIVRUMS-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-{2-oxo-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring, a thiophene ring, and an oxadiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-2-{2-oxo-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in a system. Unfortunately, specific information on the mechanism of action of C17H13N5O4S was not found in the search results .

Safety and Hazards

Safety data sheets provide information about the hazards of a substance and the necessary safety precautions . Unfortunately, a safety data sheet for C17H13N5O4S was not found in the search results .

Future Directions

The future directions of research involving C17H13N5O4S would depend on the specific field of study. Unfortunately, specific future directions for this compound were not found in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-{2-oxo-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, including the formation of the oxazole, thiophene, and oxadiazole rings. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the successful formation of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as continuous flow reactors, to optimize yield and purity. These methods would also incorporate advanced purification techniques, such as chromatography, to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-{2-oxo-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxides, while reduction could produce various reduced forms of the compound.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[2-oxo-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O4S/c1-10-7-13(20-25-10)18-14(23)9-22-8-11(4-5-15(22)24)17-19-16(21-26-17)12-3-2-6-27-12/h2-8H,9H2,1H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAQPFVGIVRUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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